REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4]/[C:3](=[CH:6]/[C:7]([O:9][CH2:10][CH3:11])=[O:8])/[CH2:2]1.[NH3:12]>O1CCOCC1.CO>[NH2:12][C:3]1([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:4][CH2:5][O:1][CH2:2]1
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Name
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|
Quantity
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1.29 g
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Type
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reactant
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Smiles
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O1C\C(\CC1)=C/C(=O)OCC
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
ADDITION
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Details
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A solution of 7M ammonia in methanol (7 mL) was added
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Type
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TEMPERATURE
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Details
|
the reaction heated again for 3 hours at 150° C. in the microwave
|
Duration
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3 h
|
Type
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ADDITION
|
Details
|
A further portion of 7M ammonia in methanol (3 mL) was added
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Type
|
TEMPERATURE
|
Details
|
the reaction heated for a further 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(COCC1)CC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |